3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide
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Overview
Description
3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with a difluorophenyl group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-difluorophenylmethanol, which is then reacted with 4-hydroxybenzaldehyde to form the corresponding methoxyphenyl derivative. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide share a similar pyrazole core structure.
Difluorophenyl Compounds: Compounds containing the difluorophenyl group, such as (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one.
Uniqueness
3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
819076-88-5 |
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Molecular Formula |
C17H13F2N3O2 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
3-[4-[(2,6-difluorophenyl)methoxy]phenyl]pyrazole-1-carboxamide |
InChI |
InChI=1S/C17H13F2N3O2/c18-14-2-1-3-15(19)13(14)10-24-12-6-4-11(5-7-12)16-8-9-22(21-16)17(20)23/h1-9H,10H2,(H2,20,23) |
InChI Key |
ORGCGIYBOKFQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)COC2=CC=C(C=C2)C3=NN(C=C3)C(=O)N)F |
Origin of Product |
United States |
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